Patented Intermediary Role in JAK1/2 Inhibitor Synthesis: Structural Validation via Co-Crystal Data
The target compound is the essential precursor to the 5-chloro-2-(difluoromethoxy)phenyl substructure present in the JAK1/2 inhibitor 'Compound 20' (KES ligand). X-ray crystallography of human JAK1 kinase domain co-crystallized with N-{5-[5-chloro-2-(difluoromethoxy)phenyl]-1H-pyrazol-4-yl}pyrazolo[1,5-a]pyrimidine-3-carboxamide (PDB ID: 6N79) confirms the precise binding pose of this moiety within the ATP-binding pocket [1]. While the parent methanamine itself is not the final inhibitor, it is the critical synthon for constructing this patented pharmacophore [2]. The compound is specifically identified as a useful intermediate in an improved process for preparing JAK inhibitor medicaments (WO-2022256358-A1) [3].
| Evidence Dimension | Structural confirmation of the 5-chloro-2-(difluoromethoxy)phenyl moiety in the active site of human JAK1 |
|---|---|
| Target Compound Data | Present as the core aryl group in ligand KES, with the chlorine and difluoromethoxy substituents making specific hydrophobic and hydrogen-bonding contacts within the JAK1 ATP-binding pocket |
| Comparator Or Baseline | Unsubstituted benzylamine or methoxy-substituted analogs would lack these specific interactions and would not reproduce the binding mode observed in the co-crystal structure |
| Quantified Difference | Not quantifiable for the free methanamine intermediate; the differentiation lies in the essential structural requirement of this specific substitution pattern for achieving the patented inhibitor scaffold |
| Conditions | X-ray crystallography at 2.1 Å resolution; PDB ID: 6N79; compound 20 (KES) co-crystallized with human JAK1 kinase domain |
Why This Matters
Procurement of this specific intermediate is required to faithfully reproduce the patented JAK1/2 inhibitor scaffold, as alternative benzylamine derivatives cannot replicate the validated binding mode.
- [1] Lupardus PJ, Brown D. PDB ID: 6N79, Structure of the human JAK1 kinase domain with compound 20. Protein Data Bank. 2018. View Source
- [2] Genentech, Inc. US9604984B2: 5-chloro-2-difluoromethoxyphenyl pyrazolopyrimidine compounds, compositions and methods of use thereof. 2017. View Source
- [3] Hoffmann-La Roche Inc, Genentech Inc. WO-2022256358-A1: Process for Preparing Medicaments. 2022. View Source
